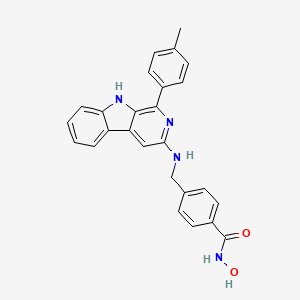
Hdac3-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hdac3-IN-3 is a selective inhibitor of histone deacetylase 3 (HDAC3), an enzyme that plays a crucial role in the regulation of gene expression through the removal of acetyl groups from histone proteins. This compound has garnered significant attention due to its potential therapeutic applications in various diseases, particularly in cancer and inflammatory conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hdac3-IN-3 typically involves a multi-step process. One common synthetic route includes the coupling reaction of aryl iodides with sodium azide in the presence of a copper(I) iodide and L-proline catalyst to form aryl azides. These intermediates are then subjected to further reactions to yield the final this compound compound .
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the yield and purity of the compound. The process generally involves large-scale synthesis using the aforementioned synthetic routes, followed by purification techniques such as crystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Hdac3-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deacetylated forms of the compound .
Wissenschaftliche Forschungsanwendungen
Hdac3-IN-3 has a wide range of scientific research applications, including:
Wirkmechanismus
Hdac3-IN-3 exerts its effects by selectively inhibiting the activity of HDAC3. This inhibition prevents the deacetylation of histone proteins, leading to an increase in acetylation levels. The increased acetylation results in a more relaxed chromatin structure, allowing for enhanced gene transcription. This compound specifically targets the HDAC3 enzyme, which is involved in various signaling pathways, including the Nuclear Factor kappa B (NF-κB), Mitogen-activated protein kinase (MAPK), and Janus kinase/signal transduction and activator of transcription (JAK-STAT) pathways .
Vergleich Mit ähnlichen Verbindungen
Hdac3-IN-3 is unique compared to other HDAC inhibitors due to its high selectivity for HDAC3. Similar compounds include:
Vorinostat: A pan-HDAC inhibitor with less selectivity for HDAC3.
Romidepsin: Another pan-HDAC inhibitor used in cancer therapy.
Entinostat: A selective inhibitor for HDAC1 and HDAC3, but with lower selectivity compared to this compound.
This compound’s uniqueness lies in its ability to selectively inhibit HDAC3, making it a valuable tool for studying the specific functions of this enzyme and its potential therapeutic applications .
Eigenschaften
Molekularformel |
C26H22N4O2 |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
N-hydroxy-4-[[[1-(4-methylphenyl)-9H-pyrido[3,4-b]indol-3-yl]amino]methyl]benzamide |
InChI |
InChI=1S/C26H22N4O2/c1-16-6-10-18(11-7-16)24-25-21(20-4-2-3-5-22(20)28-25)14-23(29-24)27-15-17-8-12-19(13-9-17)26(31)30-32/h2-14,28,32H,15H2,1H3,(H,27,29)(H,30,31) |
InChI-Schlüssel |
FKOFCAHTEAXSJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3C(=CC(=N2)NCC4=CC=C(C=C4)C(=O)NO)C5=CC=CC=C5N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[3-(dimethylamino)propylcarbamoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12365590.png)
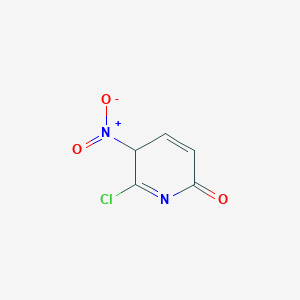
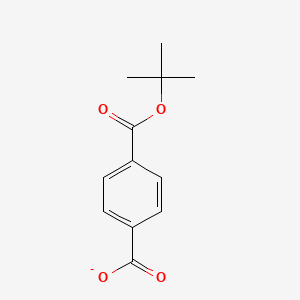
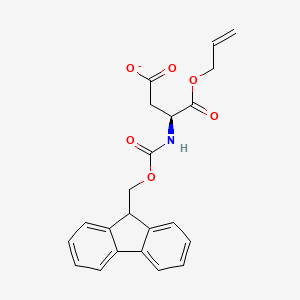
![(2S)-2-[[2-amino-2-[(3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid](/img/structure/B12365621.png)
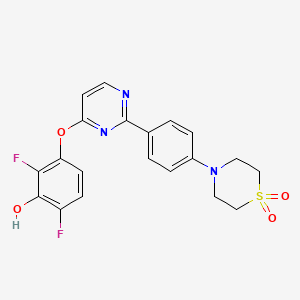
![6-[[4-[5-acetyl-3-[7-(difluoromethyl)-6-(1-methylpyrazol-4-yl)-3,4-dihydro-2H-quinolin-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-1-yl]cyclohexyl]methyl]-2-(2,6-dioxopiperidin-3-yl)-5,7-dihydropyrrolo[3,4-f]isoindole-1,3-dione](/img/structure/B12365627.png)
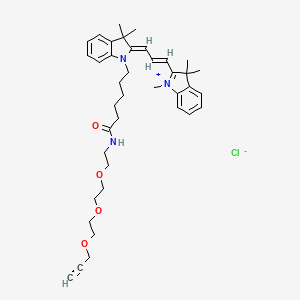
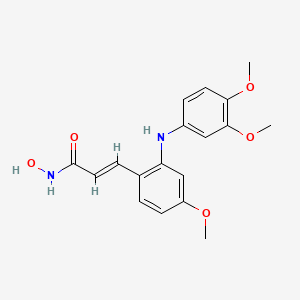
![Undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]octanoate](/img/structure/B12365643.png)
![(4R,7R,10S,14S)-4-benzyl-N-[2-(5-cyclopropyltetrazol-2-yl)ethyl]-8,11,24-trimethyl-10-(2-methylpropyl)-6,9,12,16-tetraoxo-7-[[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxa-5,8,11,15,22-pentazatricyclo[15.8.0.018,23]pentacosa-1(17),18(23),19,21,24-pentaene-14-carboxamide](/img/structure/B12365651.png)
![3-[[6-O-(6-Deoxy-I+/--L-mannopyranosyl)-I(2)-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-4H-1-benzopyran-4-one](/img/structure/B12365683.png)
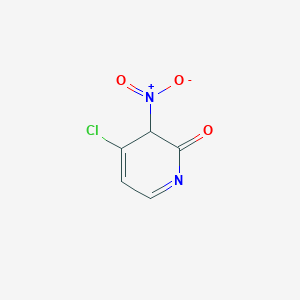
![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-3-[(4-dodecylphenyl)azo]-4-hydroxy-, disodium salt](/img/structure/B12365699.png)
